

Clinical Outcomes: Tosedostat + LDAC vs. LDAC Alone

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tosedostat

CAS No.: 238750-77-1

Cat. No.: S548190

[Get Quote](#)

Outcome Measure	LDAC + Tosedostat (n=~121)	LDAC Alone (n=~122)	P-value / Comments
Complete Remission (CR) Rate	19%	12%	Odds Ratio 0.61 (95% CI 0.30–1.23); P = 0.17 [1]
Overall Response Rate (ORR: CR+CRi)	25%	18%	Odds Ratio 0.68 (95% CI 0.37–1.27); P = 0.22 [1]
2-Year Overall Survival (OS)	16%	12%	Hazard Ratio 0.97 (95% CI 0.73–1.28); P = 0.8 (No significant difference) [1]
Common Adverse Events	Cardiac events, pneumonitis, hemorrhage, asthenia [2] [3]	-	The combination was generally tolerable, with specific side effects monitored.

Detailed Experimental Protocol

The following methodology is based on the LI-1 trial, a multicenter, randomized, controlled, phase II study designed to evaluate the efficacy of LDAC with or without **tosedostat** [1].

Patient Selection (Key Inclusion Criteria)

- **Population:** Older patients (e.g., >60 years; median age in trials was 75-81 years) with newly diagnosed AML [2] [1].
- **Disease Status:** Either *de novo* AML or AML that has evolved from myelodysplastic syndrome (MDS) [2].
- **Fitness:** Deemed unsuitable for intensive chemotherapy [1].

Treatment Regimen

- **Cycle Length:** 28 days.
- **Low-Dose Cytarabine (LDAC):** Administered subcutaneously at 20 mg twice daily for 10 days per cycle [1].
- **Tosedostat:** Administered orally at 120 mg or 180 mg once daily, continuously on days 1-21 of each cycle [1].
- **Treatment Duration:** Continued for up to eight cycles in the absence of disease progression or unacceptable toxicity [2].

Response and Safety Assessment

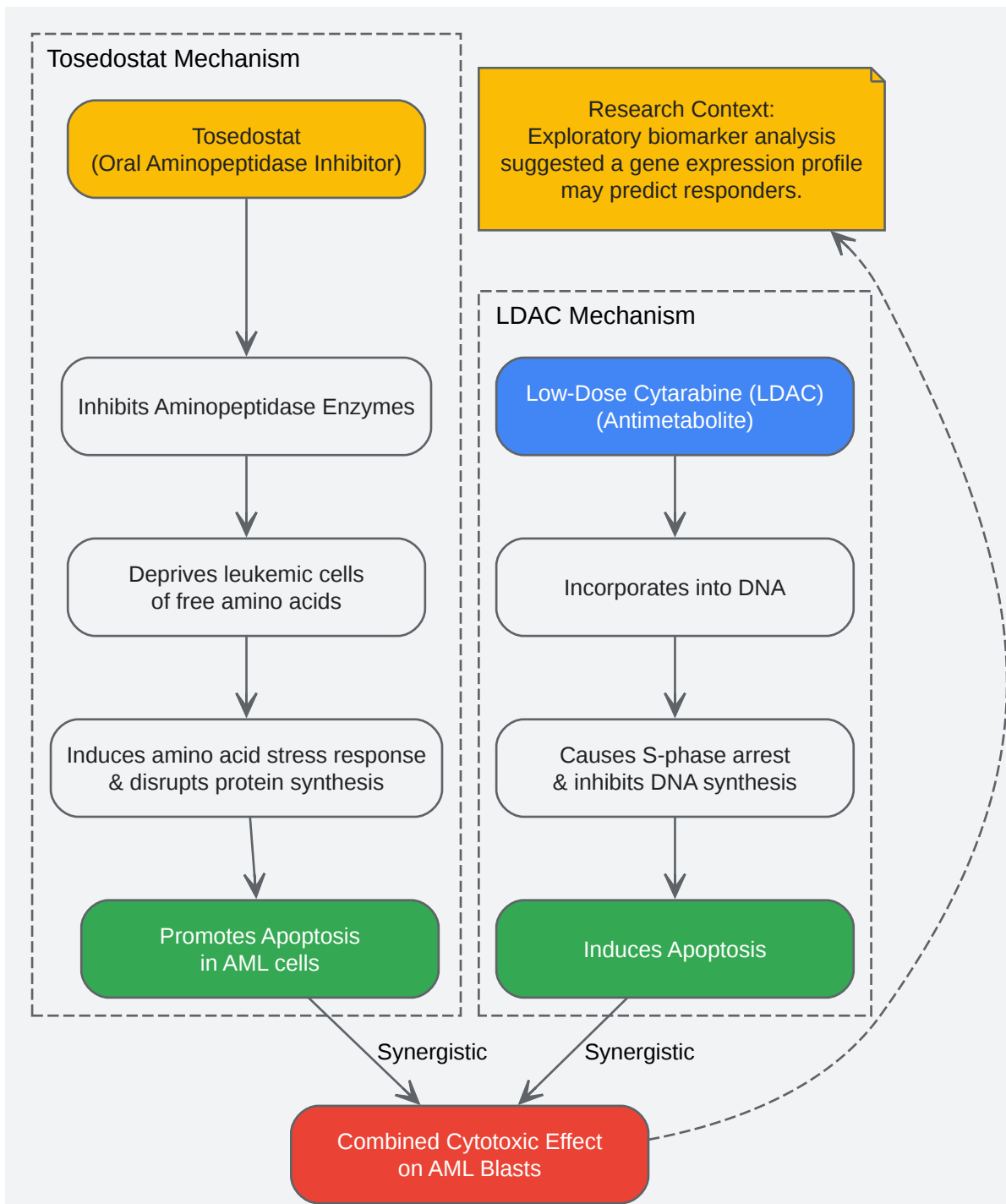
- **Efficacy Endpoints:**
 - **Primary:** Complete Remission (CR) rate [1].
 - **Secondary:** Overall Response Rate (ORR), Overall Survival (OS), and Progression-Free Survival (PFS) [2].
- **Assessment Schedule:**
 - **Bone Marrow Blasts:** Evaluated after every 1-2 cycles to assess response [1].
 - **Blood Counts:** Monitored regularly for hematological recovery and toxicity.
- **Safety Monitoring:** Continuous monitoring for adverse events, with special attention to cardiac events, pneumonitis, and hemorrhage [2] [3].

Biomarker Analysis (Exploratory Endpoint)

- **Objective:** To identify a molecular signature predictive of response.
 - **Method:** Gene expression profiling (GEP) was performed on purified AML cells from patient samples using platforms like Affymetrix Transcriptome Array 2.0 [2] [3].
 - **Analysis:** Differential expression analysis identified gene sets associated with clinical response (CR vs. no CR), implicating pathways such as β -catenin and TNFA-NFkB [2] [3].
-

Mechanism of Action and Research Context

The experimental rationale and mechanistic background of this combination therapy are summarized in the diagram below.



[Click to download full resolution via product page](#)

Important Clinical and Development Note

The combination of **tosedostat** and LDAC, while showing an encouraging response rate in an initial non-randomized Phase 2 study [2] [3], **did not lead to an overall survival advantage** when tested in a subsequent randomized trial (LI-1) [1]. Furthermore, when **tosedostat** was added to intensive chemotherapy ("3+7") in the HOVON 103 trial for fit elderly AML patients, it resulted in **inferior survival outcomes** compared to chemotherapy alone, with increased infectious complications and atrial fibrillation [4] [5].

These results indicate that the clinical development of **tosedostat** in AML has been halted due to a lack of proven survival benefit. The existing data serves as a valuable case study for drug development, highlighting the critical importance of randomized trials and the potential for promising early-phase data not to translate into improved patient outcomes.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A randomised evaluation of low-dose cytosine arabinoside (ara- ... [forskning.ku.dk]
2. CTI BioPharma Release: Tosedostat In Combination With ... [biospace.com]
3. CTI BioPharma Release: Analysis Of Phase 2 Tosedostat ... [biospace.com]
4. Inferior Outcome of Addition of the Aminopeptidase ... [mdpi.com]
5. Inferior Outcome of Addition of the Aminopeptidase ... [cris.maastrichtuniversity.nl]

To cite this document: Smolecule. [Clinical Outcomes: Tosedostat + LDAC vs. LDAC Alone].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548190#tosedostat-with-ldac-in-aml>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com